Benzenamine, N-hydroxy-2-(phenylmethyl)-
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Overview
Description
Benzenamine, N-hydroxy-2-(phenylmethyl)- is an organic compound with the molecular formula C13H13NO It is a derivative of benzenamine (aniline) where the amino group is substituted with a hydroxy group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-2-(phenylmethyl)- typically involves the reaction of benzenamine with hydroxylamine and a phenylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-hydroxy-2-(phenylmethyl)- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives, followed by the introduction of the hydroxy and phenylmethyl groups through subsequent reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: The hydroxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, N-hydroxy-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-hydroxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzenamine (Aniline): The parent compound without the hydroxy and phenylmethyl substitutions.
N-Hydroxyaniline: Similar structure but lacks the phenylmethyl group.
Phenylhydroxylamine: Contains a hydroxy group but differs in the position and nature of other substituents.
Uniqueness
Benzenamine, N-hydroxy-2-(phenylmethyl)- is unique due to the presence of both hydroxy and phenylmethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
180677-34-3 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-benzylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
InChI Key |
ARVAOUIHONRZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NO |
Origin of Product |
United States |
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